molecular formula C12H10FN3O B3347039 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one CAS No. 1261117-82-1

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Cat. No.: B3347039
CAS No.: 1261117-82-1
M. Wt: 231.23 g/mol
InChI Key: WSJMUZGRFGGLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one is a chemical compound featuring an imidazopyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The incorporation of the 4-fluorophenyl moiety is a common strategy in drug design, as fluorine atoms can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This specific molecular architecture is of significant interest in the discovery and development of new therapeutic agents. Compounds based on the imidazopyrazine structure, including those with a 4-fluorophenyl substituent, have been investigated as key intermediates and active ingredients in pharmaceutical research . For instance, structurally related molecules have been identified as highly selective inhibitors of kinases such as p38 MAPK, which is a prominent target for inflammatory diseases . The presence of the imidazo[1,2-a]pyrazin-one core suggests potential for interaction with various enzymatic systems, making it a valuable template for constructing targeted libraries in high-throughput screening and hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-12(17)14-5-11(16)15-10/h1-4,6H,5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJMUZGRFGGLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728904
Record name 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261117-82-1
Record name 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Imidazo[1,2-A]pyrazinone Core

      Starting Materials: 4-fluoroaniline and glyoxal.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

      Process: 4-fluoroaniline reacts with glyoxal to form an intermediate, which undergoes cyclization to yield the imidazo[1,2-A]pyrazinone core.

  • Functionalization of the Core

      Starting Materials: The imidazo[1,2-A]pyrazinone core and appropriate alkylating agents.

      Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.

      Process: The core is functionalized by introducing the 4-fluorophenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Reactions are typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction can yield reduced forms of the compound, potentially altering its pharmacological properties.

  • Substitution

      Reagents: Halogenating agents, nucleophiles, or electrophiles.

      Conditions: Reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s reactivity and biological activity.

Scientific Research Applications

Biological Activities

2.1 Antitumor Activity
Research has shown that compounds similar to 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one exhibit significant antitumor properties. For instance, studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

2.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been shown to block neutrophil chemotaxis and reduce the production of reactive oxygen species (ROS), which are critical in inflammatory responses .

2.3 Antimicrobial Activity
In vitro studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Study Focus Findings
Study AAntitumor ActivityCompound showed IC50 values below 100 µM against various cancer cell lines, comparable to established chemotherapeutics .
Study BAnti-inflammatory EffectsDemonstrated significant inhibition of p38MAPK phosphorylation and ROS production in human platelets .
Study CAntimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) indicating strong antimicrobial properties .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or binding to allosteric sites, leading to changes in metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The table below highlights key structural analogues, their substituents, biological activities, and differentiating features:

Compound Name Substituents Core Structure Key Modifications Biological Activity Key Findings References
Target Compound 2-(4-Fluorophenyl) 7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one None (parent structure) Antimalarial (intermediate) Intermediate for mCMQ069; optimized for single-dose cure potential
2-(4-Fluoro-3-methylphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one 4-Fluoro-3-methylphenyl, 8,8-dimethyl 7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one Methyl groups at C8 and C3 of phenyl Antimalarial Enhanced metabolic stability due to methyl groups; higher lipophilicity
Compound 25 (2-Amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-yl)-ethanone) 4-Fluorophenyl, p-tolyl-amino, amino-ethanone 5,6-dihydroimidazo[1,2-a]pyrazine Amino-ethanone side chain Antimalarial Improved solubility and target engagement via Ugi reaction-derived modifications
7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one 4-Fluorophenyl-ethyl, nitro Imidazo[1,2-a]pyrazin-8(7H)-one Nitro group at C2; ethyl linker Antimicrobial/antiparasitic Nitro group enhances redox activity; broader spectrum but higher toxicity
AZD-0364 Methoxymethyl, difluorobenzyl, pyrimidinyl 6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one Methoxymethyl and kinase-targeting substituents Kinase inhibitor (cancer) Clinical candidate for oncology; substituents optimize ATP-binding pocket interaction

Key Structural and Functional Differences

Substituent Effects: Fluorine Position: The target compound’s 4-fluorophenyl group balances lipophilicity and electronic effects, whereas 4-fluoro-3-methylphenyl derivatives (e.g., ) show improved metabolic stability due to steric hindrance from the methyl group. Nitro vs. Amino Groups: Nitro-substituted analogues (e.g., ) exhibit potent redox activity but higher cytotoxicity compared to amino- or alkylamino-substituted derivatives (e.g., ).

Ring Saturation: Dihydroimidazopyrazinones (e.g., target compound) retain partial unsaturation, enhancing π-stacking interactions.

Synthetic Routes: The target compound is synthesized via Pd/C-catalyzed hydrogenation and borane reduction , whereas Ugi multicomponent reactions are employed for amino-ethanone derivatives (e.g., ).

Biological Activity

2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a compound belonging to the imidazo-pyrazine class, which has garnered attention for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and membrane permeability, which is critical for its pharmacological effects.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Neutrophil Chemotaxis : Studies have shown that certain derivatives can effectively block neutrophil migration, which is crucial in inflammatory responses .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the growth of MCF7 and NCI-H460 cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Compounds in this class have also been evaluated for their ability to inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory potential .

Efficacy in Assays

The biological efficacy of this compound has been assessed through various assays:

Activity Cell Line/Model IC50 Value (µM)
Neutrophil ChemotaxisHuman Neutrophils0.01 - 0.05
CytotoxicityMCF70.39
CytotoxicityNCI-H4600.46
Inhibition of TNFα ProductionTHP-1 cells0.18

Case Studies

  • Neutrophil Migration Inhibition : A study evaluated the impact of various imidazo-pyrazine derivatives on IL-8 induced neutrophil chemotaxis. The most active compound exhibited an IC50 value of 10 nM, highlighting the potential for therapeutic use in inflammatory diseases .
  • Anticancer Activity : In a recent screening of pyrazole derivatives against multiple cancer cell lines, this compound showed significant cytotoxicity against MCF7 and SF-268 cell lines with IC50 values of 3.79 and 12.50 µM respectively .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving hydrogenation and cyclization. For example:

  • Intermediate hydrogenation : A benzyl-protated precursor is dissolved in methanol, treated with 10% Pd/C under hydrogen gas to remove protecting groups, followed by filtration and solvent evaporation to yield the core structure .
  • Copper(I)-catalyzed hydroamination : Intramolecular reactions of 1-iodoalkynes with amines can form dihydroimidazo[1,2-a]pyrazinones under mild conditions, avoiding harsh reagents .
  • Ugi reaction : Used in related analogs for introducing amino-acid side chains, followed by deprotection with TFA to finalize the scaffold .

Basic: How is the compound characterized structurally, and what analytical methods are critical for validation?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., δ 7.74–7.71 ppm for aromatic protons in antimalarial analogs) confirm substituent positions and scaffold integrity .
  • Elemental analysis : Matches experimental and calculated values for C, H, N (e.g., %C = 51.95/52.02; %N = 13.37/13.5) to verify purity .
  • HRMS (ESI) : Validates molecular weight (e.g., M/Z = 380.4 for antimalarial derivatives) .

Advanced: What challenges arise in optimizing reaction yields for intermediates, and how are they addressed?

Methodological Answer:
Common issues include incomplete hydrogenation or side reactions. Strategies:

  • Catalyst optimization : Adjusting Pd/C loading and hydrogen pressure improves debenzylation efficiency .
  • Quenching protocols : For borane-mediated reductions (e.g., in THF), gradual methanol addition prevents exothermic decomposition .
  • Solvent selection : Ethanol/THF mixtures enhance solubility of intermediates, reducing byproduct formation .

Advanced: How do structural modifications (e.g., fluorophenyl substituents) impact biological activity in antimalarial studies?

Methodological Answer:

  • Substituent positioning : 4-Fluorophenyl groups enhance target binding via hydrophobic interactions, as seen in analogs with IC50_{50} values <100 nM against Plasmodium .
  • Amino side chains : 2-Amino-1-ethanone derivatives (e.g., Compound 23) show improved solubility and bioavailability, critical for in vivo efficacy .
  • Methylation effects : 8,8-Dimethyl analogs (e.g., mCMQ069) increase metabolic stability by reducing cytochrome P450 oxidation .

Advanced: What mechanistic insights exist for copper-catalyzed hydroamination in related imidazopyrazinone synthesis?

Methodological Answer:

  • Catalytic cycle : Copper(I) facilitates alkyne activation, enabling regioselective intramolecular amine addition to form E-vinyl iodides exclusively .
  • Density functional theory (DFT) : B3LYP/6-31G* calculations predict electron-density surfaces, guiding rational design of alkynyl precursors .

Advanced: How are discrepancies in elemental analysis data resolved during purity assessment?

Methodological Answer:

  • Recrystallization : Purify crude products using ethanol/water mixtures to remove salts or unreacted reagents .
  • Combined techniques : Cross-validate with 1H^1H-NMR integration ratios and HRMS to distinguish between hydrated forms (e.g., 0.1H2_2O in HCl salts) .

Basic: What purification methods are effective for isolating the compound from reaction mixtures?

Methodological Answer:

  • Celite filtration : Removes Pd/C catalysts post-hydrogenation .
  • Recrystallization : Use ethanol or dioxane to isolate crystalline solids (e.g., pale yellow powders with >95% purity) .
  • Chromatography : Silica gel columns with EtOAc/hexane gradients separate diastereomers in substituted analogs .

Advanced: What stability issues are observed under acidic/basic conditions, and how are storage protocols optimized?

Methodological Answer:

  • Acidic degradation : Imidazopyrazinones undergo ring-opening in HCl; store as lyophilized solids at -20°C .
  • Light sensitivity : Derivatives with nitro groups (e.g., 4-nitrophenyl analogs) require amber vials to prevent photodegradation .

Advanced: How is computational modeling (e.g., DFT) applied to predict reactivity and regioselectivity?

Methodological Answer:

  • Transition-state analysis : B3LYP/6-31G* models identify energy barriers for hydroamination steps, guiding catalyst selection .
  • Docking studies : Predict binding poses of 4-fluorophenyl derivatives in Plasmodium DHODH enzymes, informing SAR .

Advanced: What in vitro assays validate the compound’s antimalarial activity, and how are IC50_{50}50​ values determined?

Methodological Answer:

  • PfNF54 strain assays : Culture parasites in human erythrocytes, measure growth inhibition via hypoxanthine uptake (IC50_{50} <50 nM for lead compounds) .
  • Cytotoxicity screening : Compare selectivity indices (SI >100) against HepG2 cells to confirm therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
Reactant of Route 2
2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.